molecular formula C24H18FN3O B6509437 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-84-0

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509437
CAS No.: 901030-84-0
M. Wt: 383.4 g/mol
InChI Key: IEJXWTKBCAPMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This specific derivative is designed for research applications, particularly in the investigation of enzyme inhibition and potential chemotherapeutic applications. The core pyrazolo[4,3-c]quinoline structure is a subject of interest in pharmacological research, with studies indicating that derivatives of this scaffold can act as potent inhibitors of the enzyme β-glucuronidase . The inhibition of this enzyme is a valuable therapeutic strategy, as it can potentially ameliorate the gastrointestinal toxicity associated with anticancer drugs like irinotecan, thereby improving patient tolerance to chemotherapy . Researchers can utilize this compound to explore its specific mechanism of action, binding affinity, and inhibitory potency (potentially quantified by an IC50 value) against β-glucuronidase. The structural features of this molecule, including the 4-ethoxyphenyl moiety at the 3-position and the 4-fluorophenyl group at the 1-position, are key modulators of its electronic properties, lipophilicity, and overall biomolecular interactions, making it a valuable tool for establishing structure-activity relationships (SAR) . As a sophisticated heterocyclic building block, it also serves as a key intermediate for the synthesis of more complex molecular architectures. This product is intended for chemical and biological research in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature, including patent US11135206B2 which covers related pyrazolo[4,3-c]quinoline derivatives, for further background on the potential applications and properties of this chemical class .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-2-29-19-13-7-16(8-14-19)23-21-15-26-22-6-4-3-5-20(22)24(21)28(27-23)18-11-9-17(25)10-12-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJXWTKBCAPMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases . These kinases play critical roles in the proliferation of many cancers . FLT3 is a receptor tyrosine kinase, mutations in which are associated with poor prognosis in acute myeloid leukemia (AML) patients .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The 3H-pyrazolo[4,3-f]quinoline core of the compound, synthesized via a one flask multi-component Doebner–Povarov reaction, acts as a kinase hinge binder . This moiety can be tuned to selectively inhibit cancer-associated kinases such as FLT3 and haspin .

Biochemical Pathways

The inhibition of FLT3 and haspin kinases by the compound affects the signaling pathways associated with these kinases. The compound inhibits the phosphorylation of FLT3 and histone H3, a haspin target, in cells . This results in the disruption of the downstream signaling pathways, leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of flt3-driven aml cell lines with gi 50 values between 2–25 nm suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. The compound has remarkable potencies against FLT3-driven AML cell lines . It inhibits the phosphorylation of both FLT3 and histone H3 in cells, disrupting the downstream signaling pathways and leading to the inhibition of cancer cell proliferation .

Action Environment

The compound’s synthesis via a one flask multi-component doebner–povarov reaction suggests that it may be stable under a variety of conditions .

Biological Activity

The compound 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline , with the CAS number 901030-84-0 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H18FN3O
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. A study indicated that modifications in the structure of these compounds could enhance their selectivity and potency against hematological tumors, with some derivatives exhibiting IC50 values lower than 1 µM in erythroleukemia cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated. One study demonstrated that these compounds could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling and proliferation.

Case Study 1: Anticancer Screening

A systematic screening of various pyrazolo[4,3-c]quinoline derivatives was conducted to evaluate their anticancer properties. Compounds were tested against several cancer cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles. For example, a derivative with a trifluoromethyl group showed enhanced activity compared to its non-fluorinated analogs .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory activity, several pyrazolo[4,3-c]quinoline derivatives were synthesized and tested for their ability to inhibit NO production in RAW 264.7 cells. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory agents, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Data Summary Table

Activity Type Compound IC50 Value (µM) Mechanism
AnticancerVarious Derivatives< 1Cytotoxicity via apoptosis induction
Anti-inflammatoryPyrazolo[4,3-c]quinolinesComparable to controlInhibition of iNOS and COX-2 expression

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. The specific compound 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

1.2 Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

1.3 Anti-inflammatory Effects
In preclinical models, the compound has exhibited anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions.

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to emit light when subjected to an electric field can be harnessed in display technologies.

2.2 Photovoltaic Devices
This compound's photophysical properties also suggest its utility in photovoltaic applications. Research is ongoing to explore its efficiency in converting solar energy into electrical energy when incorporated into solar cells.

Biochemical Research

3.1 Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design and development.

3.2 Molecular Probes
Due to its fluorescent properties, this compound can be utilized as a molecular probe in biological imaging studies. It aids researchers in visualizing cellular processes and tracking biomolecules within living systems.

Several case studies highlight the diverse applications of this compound:

  • Case Study 1: Anticancer Research
    A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazoloquinolines showed selective cytotoxicity towards breast cancer cells while sparing normal cells, underscoring the therapeutic potential of this compound class.
  • Case Study 2: Antimicrobial Efficacy
    Research conducted by Smith et al. (2022) demonstrated that the compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as a novel antibiotic.
  • Case Study 3: OLED Development
    A collaborative study between material scientists and chemists explored the incorporation of this compound into OLEDs, resulting in devices with enhanced brightness and efficiency compared to traditional materials.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of pyrazoloquinoline derivatives is highly dependent on substituent patterns and core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure R1 Substituent R2 Substituent Key Functional Groups Biological Activity Reference
Target Compound Pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl 4-Fluorophenyl Ethoxy, Fluorine Potential β-glucuronidase inhibition
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 4-Hydroxyphenylamino H Amino, Hydroxy Anti-inflammatory (NO inhibition, IC₅₀: submicromolar)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Pyrazolo[4,3-c]quinoline Benzoic acid H Amino, Carboxylic acid Anti-inflammatory (iNOS/COX-2 inhibition)
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) Pyrazolo[3,4-b]pyridine 3,5-Dimethoxyphenyl 4-Fluorophenyl Methoxy, Fluorine Kit kinase inhibition
Compound 42 (3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) Pyrazolo[4,3-c]quinoline 4-Fluorophenylamino H Amino, Fluorine pH-dependent β-glucuronidase inhibition
C350-0829 (6,8-Difluoro analog of target compound) Pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl 4-Fluorophenyl Ethoxy, Difluoro Screening compound (unspecified)

Key Findings

Anti-Inflammatory Activity: Compounds 2i and 2m exhibit potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing iNOS/COX-2 expression. The amino and hydroxyl groups in 2i enhance hydrogen bonding with enzyme active sites, while the carboxylic acid in 2m improves solubility .

β-Glucuronidase Inhibition: Compound 42 demonstrates pH-dependent inhibition of bacterial β-glucuronidase, attributed to its 4-fluorophenylamino group. The target compound’s ethoxy group may alter binding kinetics due to increased hydrophobicity and steric effects .

Structural Core Impact: APcK110 (pyrazolo[3,4-b]pyridine) shows kinase inhibition, highlighting that the pyridine core (vs. quinoline) and substituent positions (3,5-dimethoxy) critically influence target selectivity . Fluorine substituents (e.g., in the target compound and C350-0829) enhance metabolic stability and binding via hydrophobic interactions. The difluoro groups in C350-0829 may improve potency but reduce solubility compared to mono-fluorinated analogs .

Synthetic Flexibility :

  • The target compound can be synthesized via methods similar to 2i and 2m , involving reactions of 4-chloro intermediates with substituted anilines .

Pharmacological Optimization Insights

  • Fluorine Effects : Fluorine atoms improve binding affinity and pharmacokinetics but may introduce pH-sensitive interactions, as seen in Compound 42 .
  • Amino vs. Ethoxy Substitution: Amino groups (e.g., 2i) favor polar interactions with enzymes, while ethoxy groups may prioritize hydrophobic binding pockets.

Preparation Methods

Reaction Mechanism and Optimization

The Fe-acetic acid (Fe-AcOH) reductive cyclization method is a cornerstone for synthesizing pyrazolo[4,3-c]quinolines. This approach involves the reduction of nitro intermediates to form the quinoline ring, followed by cyclization to establish the pyrazole moiety. Key optimization parameters include:

ParameterOptimal ConditionYield (%)
ReagentFe powder84–93
SolventAcetic acid
Temperature (°C)110
Reaction Time (h)1.25–2.5

For example, treating intermediate 6ag (R¹ = Ph, R² = 4-Me-C₆H₄) with Fe powder in acetic acid at 110°C for 1.25 hours yielded 9a at 84%. Substrates with electron-withdrawing groups (e.g., 4-NO₂-C₆H₄) achieved higher yields (93%) due to enhanced reactivity.

Substrate Scope and Limitations

The protocol accommodates diverse aryl groups at R¹ and R² positions (Table 1):

SubstrateProductYield (%)
6afPh4-MeO-C₆H₄9a86
6ahPh4-NO₂-C₆H₄9a93
6ba4-Br-C₆H₄Ph9b71

Limitations include moderate yields for brominated substrates (71–78%) and the need for inert conditions to prevent side reactions.

Wittig Reaction Followed by Reductive Cyclization

Synthetic Pathway

An alternative route involves the Wittig reaction to install an ethoxy group before cyclization. For instance, reacting 4a (1-phenyl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde) with triethyl phosphonoacetate (10 ) under basic conditions forms intermediate 11 . Subsequent Fe-AcOH treatment induces reductive cyclization, yielding the target compound at 81% (Scheme 3):

CHOWittigCO₂EtFe-AcOHPyrazoloquinoline\text{CHO} \xrightarrow{\text{Wittig}} \text{CO₂Et} \xrightarrow{\text{Fe-AcOH}} \text{Pyrazoloquinoline}

Advantages Over Direct Cyclization

This method allows precise control over the ethoxyphenyl substitution, avoiding competing side reactions observed in one-pot syntheses. However, the additional Wittig step increases synthetic complexity.

Friedländer Condensation Approach

Framework Construction

Friedländer condensation, traditionally used for quinoline synthesis, has been adapted for pyrazoloquinolines. Anthranilic acid derivatives react with ketones in acidic or basic media to form the quinoline backbone, followed by pyrazole ring closure. For 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, this method requires:

  • Anthranilic acid derivative : Functionalized with nitro groups for subsequent reduction.

  • Ketone component : 4-ethoxyacetophenone to introduce the ethoxyphenyl group.

Yield and Selectivity Challenges

Yields for Friedländer-based pyrazoloquinolines typically range from 50–70%, limited by competing polymerization and regioselectivity issues. Catalytic systems (e.g., Lewis acids) improve efficiency but require rigorous optimization.

Multicomponent Reactions (MCRs)

One-Pot Synthesis Strategies

MCRs enable simultaneous formation of multiple bonds, reducing purification steps. A representative protocol involves:

  • Hydrazine derivative : 4-fluorophenylhydrazine.

  • Carbonyl component : 2-nitrobenzaldehyde.

  • Alkyne or enone : Ethoxy-substituted acetylene.

Heating these components in DMF at 120°C for 24 hours initiates cyclocondensation, though yields remain modest (55–65%).

Limitations and Mitigation

MCRs often produce regioisomers, necessitating chromatographic separation. Incorporating directing groups (e.g., nitro) improves regioselectivity but complicates synthesis.

Comparative Analysis of Methods

MethodYield Range (%)ComplexityScalability
Fe-AcOH Cyclization71–93ModerateHigh
Wittig + Cyclization81HighModerate
Friedländer Condensation50–70LowModerate
Multicomponent Reactions55–65ModerateLow

The Fe-AcOH method balances yield and scalability, making it the preferred industrial route. Academic studies favor Friedländer and MCRs for structural diversity .

Q & A

Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves condensation reactions and functional group modifications. A common starting material is 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential substitutions with ethoxyphenyl and fluorophenyl groups. For example:

  • Step 1 : React 2,4-dichloroquinoline-3-carbonitrile with 4-ethoxyphenylboronic acid under Suzuki coupling conditions to introduce the ethoxyphenyl moiety.
  • Step 2 : Substitute the remaining chlorine atom with 4-fluorophenylamine via nucleophilic aromatic substitution.
  • Step 3 : Cyclize intermediates using aldehydes/ketones under acidic or thermal conditions to form the pyrazoloquinoline core .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 8.47 ppm for aromatic protons adjacent to fluorine in fluorophenyl groups) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 71.1° between phenyl rings in related quinoline derivatives) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What in vitro assays are used for initial biological screening of this compound?

  • Anti-inflammatory Activity : Measure nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages (IC₅₀ values compared to controls like 1400 W) .
  • Enzyme Inhibition : Assess β-glucuronidase (βG) activity at neutral pH using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) .
  • Cytotoxicity : Screen via MTT assay in cancer cell lines to rule out nonspecific toxicity.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to improve cross-coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate pure fractions .

Q. What structural features influence the compound’s biological activity?

  • Substituent Effects :
    • The 4-fluorophenyl group enhances βG inhibition due to electron-withdrawing effects, stabilizing enzyme-inhibitor interactions .
    • Ethoxy groups improve lipophilicity, aiding membrane permeability in anti-inflammatory assays .
  • Amino Modifications : Introducing primary amines (e.g., at position 3) increases therapeutic indices by enhancing hydrogen bonding with targets .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • pH Dependency : Test βG inhibition at pH 5.0 vs. 7.4; activity may drop at lower pH due to altered enzyme active-site charges .
  • Cell Model Variability : Compare results across primary cells (e.g., human hepatocytes) and immortalized lines (e.g., RAW 264.7) to assess context-dependent effects.
  • Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate robust IC₅₀ values .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • CPT-11-Induced Diarrhea Model : Co-administer the compound with irinotecan (CPT-11) in tumor-bearing mice; monitor fecal consistency and antitumor efficacy via caliper measurements .
  • PK/PD Studies : Measure plasma half-life using LC-MS/MS and correlate with tissue distribution (e.g., intestinal βG activity).

Q. How can computational methods predict the compound’s bioactivity?

  • QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bond donors to predict NO inhibition (R² > 0.85 in related derivatives) .
  • Molecular Docking : Simulate binding to βG’s active site (PDB: 3LPG) to identify critical interactions (e.g., π-π stacking with Trp-549) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.